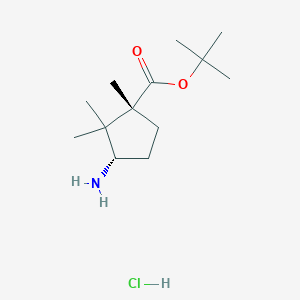

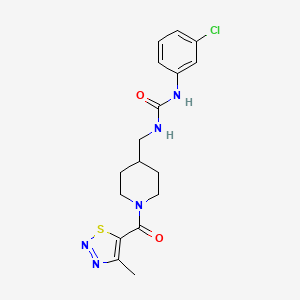

![molecular formula C24H25N5O3 B2672190 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1105247-79-7](/img/structure/B2672190.png)

3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

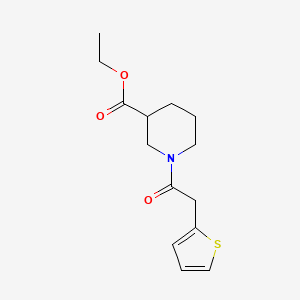

The compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring and a pyrimidoindolone structure. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . The methoxyphenyl group attached to the piperazine ring is also found in various biologically active compounds .

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Piperazine derivatives can undergo a variety of reactions, including those involving the nitrogen atoms in the ring .Scientific Research Applications

Antiviral Activity

Compounds related to the specified chemical structure have been synthesized and evaluated for their inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). Such studies have led to the discovery of potent non-nucleoside inhibitors, significantly advancing antiviral treatment strategies (Romero et al., 1994).

Anti-inflammatory and Analgesic Agents

Research has also focused on the synthesis of novel derivatives from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds have been identified as potent cyclooxygenase-1/2 (COX-1/2) inhibitors, highlighting their potential in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Several studies have synthesized novel derivatives with potent antimicrobial activities against a range of microorganisms. These compounds have been designed to combat resistant bacterial strains, offering new avenues for the development of antimicrobial agents (Bektaş et al., 2007); (Yurttaş et al., 2016).

Antitumor Activity

Bis-indole derivatives, incorporating two indole systems separated by a heterocycle, have shown significant antitumor activity in various human cell lines. These findings contribute to the understanding and development of new antitumor compounds (Andreani et al., 2008).

Receptor Ligand Potential

Compounds with structural similarities have been evaluated for their affinity towards α1-adrenoceptors and 5-HT1A receptors, revealing their potential as selective ligands. This suggests their utility in exploring receptor functions and developing receptor-targeted therapies (Russo et al., 1991).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-16-3-8-20-19(13-16)22-23(26-20)24(31)29(15-25-22)14-21(30)28-11-9-27(10-12-28)17-4-6-18(32-2)7-5-17/h3-8,13,15,26H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXWOZSAQZWKCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

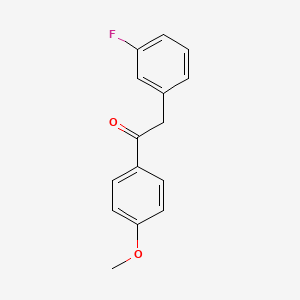

![5-Chloro-2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2672112.png)

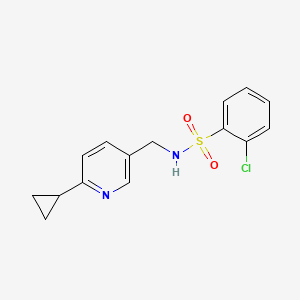

![7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2672113.png)

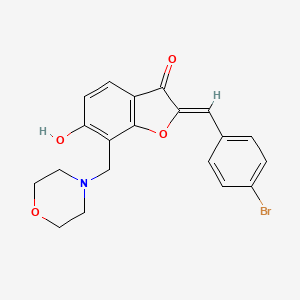

![13-Butyl-8-(2,4-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2672114.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2672125.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2672128.png)